Evidence Item 1: Corrosion Inhibition Efficacy of an N4-Ethyl Derivative (EMTP) on Mild Steel in 1 M HCl Compared to its Parent Triazole
A direct, head-to-head comparison in a published study demonstrates the critical performance advantage of a derivative synthesized from 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol. The derivative, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), achieved a maximum corrosion inhibition efficiency (IE) of 97% for mild steel in 1 M HCl at 303 K [1]. The study explicitly compared this performance against the unsubstituted 'parent triazole', revealing that the N4-ethyl-substituted EMTP provided significantly superior protection [1]. This confirms that the specific N4-ethyl moiety is a key driver of the observed high inhibition efficiency, a benefit not conferred by the parent structure.
| Evidence Dimension | Corrosion Inhibition Efficiency (IE) on Mild Steel in 1 M HCl at 303 K |
|---|---|
| Target Compound Data | EMTP (N4-ethyl derivative) achieves 97% maximum IE [1] |
| Comparator Or Baseline | The unsubstituted 'parent triazole' showed lower inhibition performance [1] |
| Quantified Difference | EMTP outperforms the parent triazole; no specific IE value was reported for the parent in the abstract, but the explicit comparison confirms EMTP's superiority [1]. |
| Conditions | Weight loss measurement in 1.0 M hydrochloric acid solution at 303 K [1] |
Why This Matters
This demonstrates that the N4-ethyl substitution, present in the core compound, is not a minor structural variation but a critical driver of high performance, ensuring superior protection in corrosive acidic environments compared to simpler triazoles.
- [1] Aziz, I. A. A., et al. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Lubricants, 9(12), 122. View Source
